N-(3-acetylphenyl)-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(3-ACETYLPHENYL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(3-ACETYLPHENYL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves several steps. The general synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride derivatives in the presence of a base.
Acetylation: The acetyl group is introduced using acetyl chloride or acetic anhydride.
Chlorination: The chlorination step involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs .
Chemical Reactions Analysis
N-(3-ACETYLPHENYL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions .
Scientific Research Applications
N-(3-ACETYLPHENYL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for treating infections and cancer.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound exhibits its effects through:
Inhibition of Enzymes: It inhibits key enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells.
Induction of Apoptosis: In cancer cells, the compound induces apoptosis by activating specific signaling pathways and disrupting cellular homeostasis.
Binding to Proteins: The compound binds to specific proteins, altering their function and leading to the desired biological effects.
Comparison with Similar Compounds
N-(3-ACETYLPHENYL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds such as:
N-(4-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE: This compound has similar antimicrobial properties but differs in its chemical structure and specific biological activities.
1-TOSYL-1H-IMIDAZOLE: Known for its antimicrobial activity, this compound has a different core structure but shares the sulfonamide functional group.
4-METHYL-N-(PYRIDIN-4-YL)BENZENESULFONAMIDE: This compound is used in similar applications but has a pyridine ring instead of a benzoxazine ring.
Properties
Molecular Formula |
C24H21ClN2O5S |
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Molecular Weight |
485.0 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-6-chloro-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H21ClN2O5S/c1-15-6-9-20(10-7-15)33(30,31)27-14-23(32-22-11-8-18(25)13-21(22)27)24(29)26-19-5-3-4-17(12-19)16(2)28/h3-13,23H,14H2,1-2H3,(H,26,29) |
InChI Key |
UUOQBGLCAXFWJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=CC(=C4)C(=O)C |
Origin of Product |
United States |
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